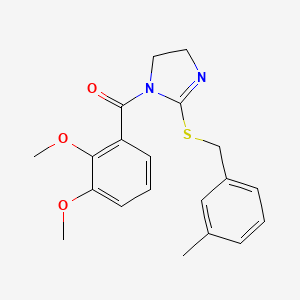![molecular formula C20H19N5O2 B2494089 2-(4-oxo-3,4-dihydroquinazolin-3-yl)-N-(3-{1H-pyrrolo[2,3-b]pyridin-1-yl}propyl)acetamide CAS No. 1795300-81-0](/img/structure/B2494089.png)
2-(4-oxo-3,4-dihydroquinazolin-3-yl)-N-(3-{1H-pyrrolo[2,3-b]pyridin-1-yl}propyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-oxo-3,4-dihydroquinazolin-3-yl)-N-(3-{1H-pyrrolo[2,3-b]pyridin-1-yl}propyl)acetamide is a nitrogen-containing heterocyclic compound. It is known for its potential applications in medicinal chemistry, particularly as an inhibitor of specific enzymes and receptors. This compound’s unique structure allows it to interact with various biological targets, making it a subject of interest in pharmaceutical research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-oxo-3,4-dihydroquinazolin-3-yl)-N-(3-{1H-pyrrolo[2,3-b]pyridin-1-yl}propyl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized by reacting anthranilic acid with formamide under reflux conditions to yield 2-aminobenzamide. This intermediate is then cyclized with an appropriate aldehyde to form the quinazolinone ring.
Introduction of the Pyrrolopyridine Moiety: The pyrrolopyridine moiety is introduced through a nucleophilic substitution reaction. This involves reacting the quinazolinone intermediate with a halogenated pyrrolopyridine derivative in the presence of a base such as potassium carbonate.
Acetylation: The final step involves acetylation of the amine group using acetic anhydride in the presence of a catalyst like pyridine to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to increase yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Análisis De Reacciones Químicas
Types of Reactions
2-(4-oxo-3,4-dihydroquinazolin-3-yl)-N-(3-{1H-pyrrolo[2,3-b]pyridin-1-yl}propyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of quinazolinone derivatives with different oxidation states.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated derivatives, bases like potassium carbonate.
Major Products Formed
Oxidation: Quinazolinone derivatives with different oxidation states.
Reduction: Reduced forms of the compound.
Substitution: Substituted derivatives with various functional groups.
Aplicaciones Científicas De Investigación
2-(4-oxo-3,4-dihydroquinazolin-3-yl)-N-(3-{1H-pyrrolo[2,3-b]pyridin-1-yl}propyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological targets, including enzymes and receptors.
Medicine: Investigated for its potential as a therapeutic agent, particularly as an inhibitor of specific enzymes involved in disease pathways.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-(4-oxo-3,4-dihydroquinazolin-3-yl)-N-(3-{1H-pyrrolo[2,3-b]pyridin-1-yl}propyl)acetamide involves its interaction with specific molecular targets. The compound binds to the active site of enzymes or receptors, inhibiting their activity. This inhibition can disrupt various cellular pathways, leading to therapeutic effects. For example, it may inhibit the activity of kinases or other enzymes involved in cell signaling, thereby modulating cellular responses.
Comparación Con Compuestos Similares
Similar Compounds
Cetylpyridinium chloride: A compound with antimicrobial properties, used in oral hygiene products.
Domiphen bromide: Another antimicrobial agent, structurally similar to cetylpyridinium chloride.
Uniqueness
2-(4-oxo-3,4-dihydroquinazolin-3-yl)-N-(3-{1H-pyrrolo[2,3-b]pyridin-1-yl}propyl)acetamide is unique due to its specific structure, which allows it to interact with a different set of biological targets compared to other similar compounds. Its ability to inhibit specific enzymes and receptors makes it a valuable compound in medicinal chemistry research.
Propiedades
IUPAC Name |
2-(4-oxoquinazolin-3-yl)-N-(3-pyrrolo[2,3-b]pyridin-1-ylpropyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N5O2/c26-18(13-25-14-23-17-7-2-1-6-16(17)20(25)27)21-10-4-11-24-12-8-15-5-3-9-22-19(15)24/h1-3,5-9,12,14H,4,10-11,13H2,(H,21,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTSXAGLYUOYLJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C=N2)CC(=O)NCCCN3C=CC4=C3N=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-(3-methoxyphenyl)-4-(1-{5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-3-carbonyl}piperidin-4-yl)piperazine](/img/structure/B2494006.png)
![[3-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl]acetic acid](/img/structure/B2494007.png)





![(S)-Methyl 2-azabicyclo[2.2.2]octane-3-carboxylate](/img/structure/B2494017.png)


![N-(2-fluoro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-phenylacetamide](/img/structure/B2494020.png)
![2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(2-phenylethyl)acetamide](/img/structure/B2494022.png)


